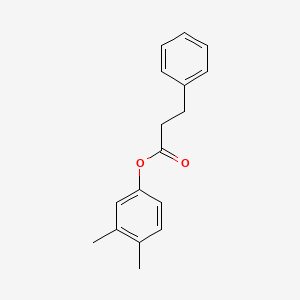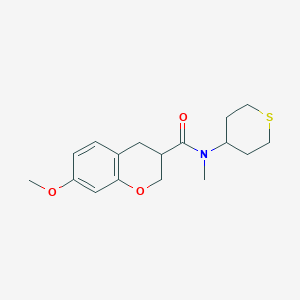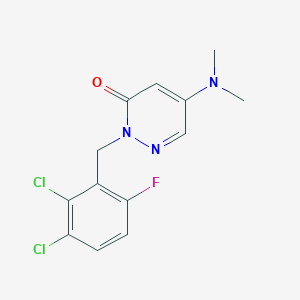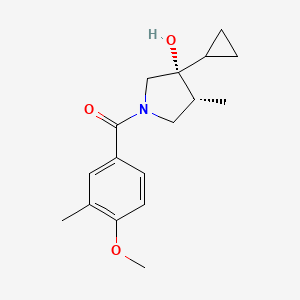
3,4-dimethylphenyl 3-phenylpropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis The synthesis of compounds similar to 3,4-dimethylphenyl 3-phenylpropanoate often involves multi-step organic reactions, starting from acetoacetic esters or by the reaction of appropriate bromides with palladium(II) acetate and triphenylphosphine in dimethylformamide (DMF) (Lovro Selič et al., 1997; Hongwei Wang & Yimin Hu, 2011).
Molecular Structure Analysis The molecular structure of related compounds features specific arrangements and bondings, such as the formation of linear polymers in the solid state through secondary bonds (F. Edelmann et al., 1998). Crystallographic studies, such as those performed by Wang and Hu (2011), reveal detailed molecular geometries, including the presence of chiral carbon atoms and their implications on the racemic nature of crystals.
Chemical Reactions and Properties Chemical reactions involving similar compounds can lead to a variety of products depending on the reactants and conditions. For instance, the reaction with dimethyl phosphite yields dibenzoylmethyl phosphate, with the structure confirmed by x-ray diffraction (N. A. Polezhaeva et al., 1986). Electrochemical reduction in DMF on a vitreous carbon electrode can generate dimeric and trimeric products, indicating a complex reaction pathway involving potential intermediates (C. Luca et al., 1983).
Physical Properties Analysis The physical properties of compounds in this class can be studied through spectroscopic methods, crystallography, and computational chemistry. For example, the crystal structure analysis and density functional theory (DFT) methods provide insights into the hydrogen bonding patterns, contributing to understanding the compound's stability and interactions (R. Kant et al., 2014).
Chemical Properties Analysis The chemical properties, such as reactivity and stability, can be inferred from synthesis reactions and the behavior of structurally similar compounds. Phase transfer catalyzed polymerization and reactions with dimethyl phosphorous acid illustrate the chemical versatility and potential applications of these compounds in polymer science and organic synthesis (V. Percec & James H. Wang, 1991; N. A. Polezhaeva et al., 1986).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(3,4-dimethylphenyl) 3-phenylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O2/c1-13-8-10-16(12-14(13)2)19-17(18)11-9-15-6-4-3-5-7-15/h3-8,10,12H,9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXEBGMVPVMMZCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(=O)CCC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dimethylphenyl 3-phenylpropanoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4'-fluoro-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}biphenyl-2-carboxamide](/img/structure/B5628224.png)
![3-chloro-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B5628235.png)


![(3R)-1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-3,4,4-trimethyl-3-pyrrolidinol](/img/structure/B5628264.png)
![3-[(1-cyclopropyl-1H-imidazol-2-yl)methyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one dihydrochloride](/img/structure/B5628266.png)

![2-(4-{2-[2-(4-fluorophenyl)-1-pyrrolidinyl]-2-oxoethyl}-1-piperazinyl)pyrimidine](/img/structure/B5628280.png)

![2-[(4-bromophenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5628299.png)